Diallyl malate

Description

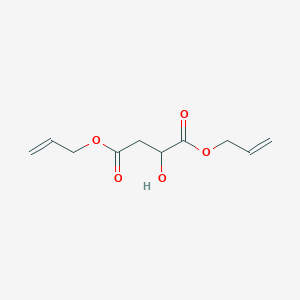

Structure

2D Structure

3D Structure

Properties

CAS No. |

6947-00-8 |

|---|---|

Molecular Formula |

C10H14O5 |

Molecular Weight |

214.21 g/mol |

IUPAC Name |

bis(prop-2-enyl) 2-hydroxybutanedioate |

InChI |

InChI=1S/C10H14O5/c1-3-5-14-9(12)7-8(11)10(13)15-6-4-2/h3-4,8,11H,1-2,5-7H2 |

InChI Key |

YLTDNYQTDYMOBH-UHFFFAOYSA-N |

SMILES |

C=CCOC(=O)CC(C(=O)OCC=C)O |

Canonical SMILES |

C=CCOC(=O)CC(C(=O)OCC=C)O |

Other CAS No. |

32099-14-2 |

Origin of Product |

United States |

Scientific Research Applications

Polymer Modifications

Diallyl malate has been used to modify polyacrylate latex systems. Research indicates that incorporating DAM enhances the mechanical properties and thermal stability of the resulting polymers. A study focused on fluorocarbon latex modified by this compound demonstrated improved adhesion properties and resistance to solvents, which are crucial for industrial applications .

Synthesis of Copolymers

This compound has been utilized in the synthesis of copolymers, such as methyl methacrylate-diallyl maleate-maleic acid copolymers. These materials exhibit enhanced barrier properties, making them suitable for packaging applications . The following table summarizes key findings from recent studies on this compound copolymers:

| Study | Application | Key Findings |

|---|---|---|

| Hummel et al., 2019 | Fragrance production | Differentiated chemical structure impacts fragrance characteristics |

| Zhong et al., 2021 | PET films | Enhanced oxygen barrier properties |

| Bhuyan et al., 2023 | Drug delivery | Targeted release in specific intestinal regions |

Antimicrobial Properties

This compound has shown potential antimicrobial activity in various studies. Its incorporation into hydrogels has been explored for developing antimicrobial materials that can be used in wound dressings and medical devices. The mechanism involves the disruption of bacterial cell membranes, leading to cell death .

Environmental Applications

This compound's role in environmental science is emerging, particularly regarding its use in oil spill remediation efforts. Its ability to form superamphiphilic membranes makes it a candidate for developing materials that can effectively absorb and separate oil from water .

Fluorocarbon Latex Modification

A significant study investigated the preparation and characterization of fluorocarbon latex modified by this compound. The results indicated enhanced surface properties and stability against environmental factors, suggesting its applicability in coatings and sealants .

Methane Production Reduction

Another study explored the effects of cyclodextrin diallyl maleate on methane production during ruminal fermentation. This application highlights DAM's potential role in agricultural practices aimed at reducing greenhouse gas emissions from livestock .

Comparison with Similar Compounds

Diallyl Esters of Hydroxydicarboxylic Acids

DAM belongs to a family of diallyl esters with varying hydroxyl substitutions. Key analogues include:

Table 1: Comparison of Diallyl Esters

| Compound | Hydroxyl Groups | Polymerization Rate (Relative) | Key Applications |

|---|---|---|---|

| Diallyl succinate | 0 | Low | Low-reactivity resins |

| Diallyl malate | 1 | Moderate | Coatings, biodegradable films |

| Diallyl tartrate | 2 | High | High-performance polymers |

Dialkyl Malates in Cosmetics

Dialkyl malates (e.g., diethylhexyl malate, diisostearyl malate) share a malate core but feature saturated alkyl chains instead of allyl groups. These compounds function as emollients in cosmetics, contrasting with DAM’s industrial use in polymer networks .

Diallyl Sulfides

Compounds like diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS) are structurally distinct but share the diallyl functional group. These sulfur-containing compounds, derived from garlic, exhibit notable biological activities:

- Chemoprevention: DAS and DADS inhibit carcinogen-induced DNA damage in colon and esophageal cancer models .

- Antimicrobial Activity : DADS disrupts oxidative balance in Candida albicans .

Polymerization Behavior

DAM’s polymerization is influenced by hydroxyl-mediated hydrogen bonding, which accelerates reaction rates compared to non-hydroxylated analogues like DASu. Residual unsaturation in DAM-derived polymers is lower than in DATa, reflecting competitive cyclization and crosslinking pathways .

Research Findings and Implications

- Polymer Science : DAM’s hydroxyl group enhances polymerization kinetics and material biodegradability, making it superior to DASu for eco-friendly coatings .

- Cancer Research: Diallyl sulfides outperform DAM in biological activity, with DADS showing the highest potency in carcinogen detoxification .

- Toxicity Profiles : Diallyl sulfides require precise dosing due to stage-specific toxicity in insects (e.g., Tribolium confusum), whereas DAM’s safety in cosmetics remains understudied .

Preparation Methods

Direct Esterification of Malic Acid with Allyl Alcohol

The most straightforward method involves acid-catalyzed esterification of malic acid with excess allyl alcohol. This approach mirrors the synthesis of diallyl maleate, where sulfuric acid facilitates the reaction between maleic anhydride and propyl alcohol. For this compound, the reaction proceeds as follows:

$$

\text{Malic acid} + 2 \, \text{Allyl alcohol} \xrightarrow{\text{H}2\text{SO}4} \text{this compound} + 2 \, \text{H}_2\text{O}

$$

Key Parameters

- Catalyst : Concentrated sulfuric acid (0.5–2% w/w)

- Temperature : 100–120°C

- Reaction Time : 6–12 hours

- Yield : 60–75% (estimated based on analogous esterifications)

Azeotropic distillation using toluene or cyclohexane improves yield by removing water, shifting equilibrium toward ester formation. Excess allyl alcohol (3–5 equivalents) ensures complete conversion of both carboxylic acid groups.

Steglich Esterification for Controlled Synthesis

For substrates sensitive to acidic conditions, the Steglich esterification employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate malic acid’s carboxyl groups. This method avoids high temperatures and strongly acidic environments:

$$

\text{Malic acid} + 2 \, \text{Allyl alcohol} \xrightarrow{\text{DCC/DMAP}} \text{this compound} + 2 \, \text{DCU}

$$

Advantages

Enzymatic Esterification

Lipase-catalyzed esterification offers an eco-friendly alternative. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin has demonstrated efficacy in synthesizing malate esters under solvent-free conditions:

Conditions

- Enzyme Loading : 5–10% w/w

- Temperature : 40–50°C

- Reaction Time : 48–72 hours

- Yield : 50–65% (inferred from malic acid monoester studies)

This method avoids toxic catalysts but requires rigorous control of water activity to prevent hydrolysis.

Comparative Analysis of Synthesis Methods

Challenges in this compound Synthesis

Steric Hindrance and Reaction Efficiency

Malic acid’s β-hydroxyl group introduces steric hindrance, complicating esterification of the adjacent carboxylic acids. Protecting group strategies (e.g., silylation or acetylation) may enhance reactivity but add synthetic steps.

Allyl Group Stability

Allyl alcohol is prone to polymerization under acidic or high-temperature conditions. Inhibitors like hydroquinone (0.1% w/w) are often added to suppress radical formation.

Q & A

Q. Methodological Answer

- Replicate studies with standardized protocols (e.g., ISO 17025 for analytical method validation) .

- Cross-validate results using orthogonal techniques (e.g., combine LC-MS with bioassays to confirm compound integrity post-exposure) .

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA for batch-to-batch variability) .

What experimental design considerations are critical for studying this compound’s interaction with fluorocarbon polymers?

Advanced Research Question

Design Factors :

- Monomer Ratios : Optimize this compound content (e.g., 5–15 wt%) to balance crosslinking density and flexibility .

- Curing Conditions : UV vs. thermal curing impacts crosslinking efficiency.

- Control Groups : Include unmodified polymers and commercial alternatives (e.g., silicone-based binders) .

Methodological Answer

Use a factorial design to test interactions between variables. For example:

| Variable | Level 1 | Level 2 | Response Measured |

|---|---|---|---|

| This compound % | 5% | 15% | Tensile Strength |

| Curing Temperature | 80°C | 120°C | Crosslinking Density |

How can researchers address stability challenges when formulating this compound in aqueous systems for biomedical applications?

Advanced Research Question

Key Challenges :

- Hydrolysis of ester bonds in acidic/basic conditions.

- Oxidation of allyl groups.

Q. Methodological Answer

- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring .

- Stabilizers : Add antioxidants (e.g., BHT at 0.01–0.1%) or pH buffers (e.g., phosphate buffer, pH 6.5–7.5) .

- Encapsulation : Use liposomes or cyclodextrins to protect reactive groups .

What strategies are recommended for ensuring data integrity and reproducibility in this compound research?

Basic Research Question

- Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Metadata Standards : Include raw instrument files (e.g., .D files for GC), calibration curves, and batch records .

- Independent Replication : Share samples with collaborating labs for cross-validation .

How should researchers design dose-response studies to evaluate this compound’s cytotoxicity or therapeutic potential?

Advanced Research Question

Protocol Design :

- Cell Lines : Use primary cells (e.g., human fibroblasts) and immortalized lines (e.g., HeLa) for comparative toxicity .

- Dose Range : Start with IC₅₀ values from prior studies (e.g., 10–100 µM for similar diallyl compounds) .

- Endpoint Assays : Combine MTT assays with apoptosis markers (e.g., caspase-3 activation) .

Q. Data Analysis :

- Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/LC₅₀ values.

- Report confidence intervals and p-values for significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.